

Core Molecular Identity and Physicochemical Properties

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Compound of Interest

Compound Name: 2-Ethoxybenzotrile

CAS No.: 6609-57-0

Cat. No.: B1582733

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2-Ethoxybenzotrile, identified by CAS Number 6609-57-0, is an aromatic compound characterized by an ethoxy (-OCH₂CH₃) group and a nitrile (-C≡N) group positioned ortho to each other on a benzene ring.[1] This substitution pattern, featuring an electron-donating alkoxy group adjacent to an electron-withdrawing nitrile, imparts a unique electronic character and reactivity profile, making it a valuable synthon.[2]

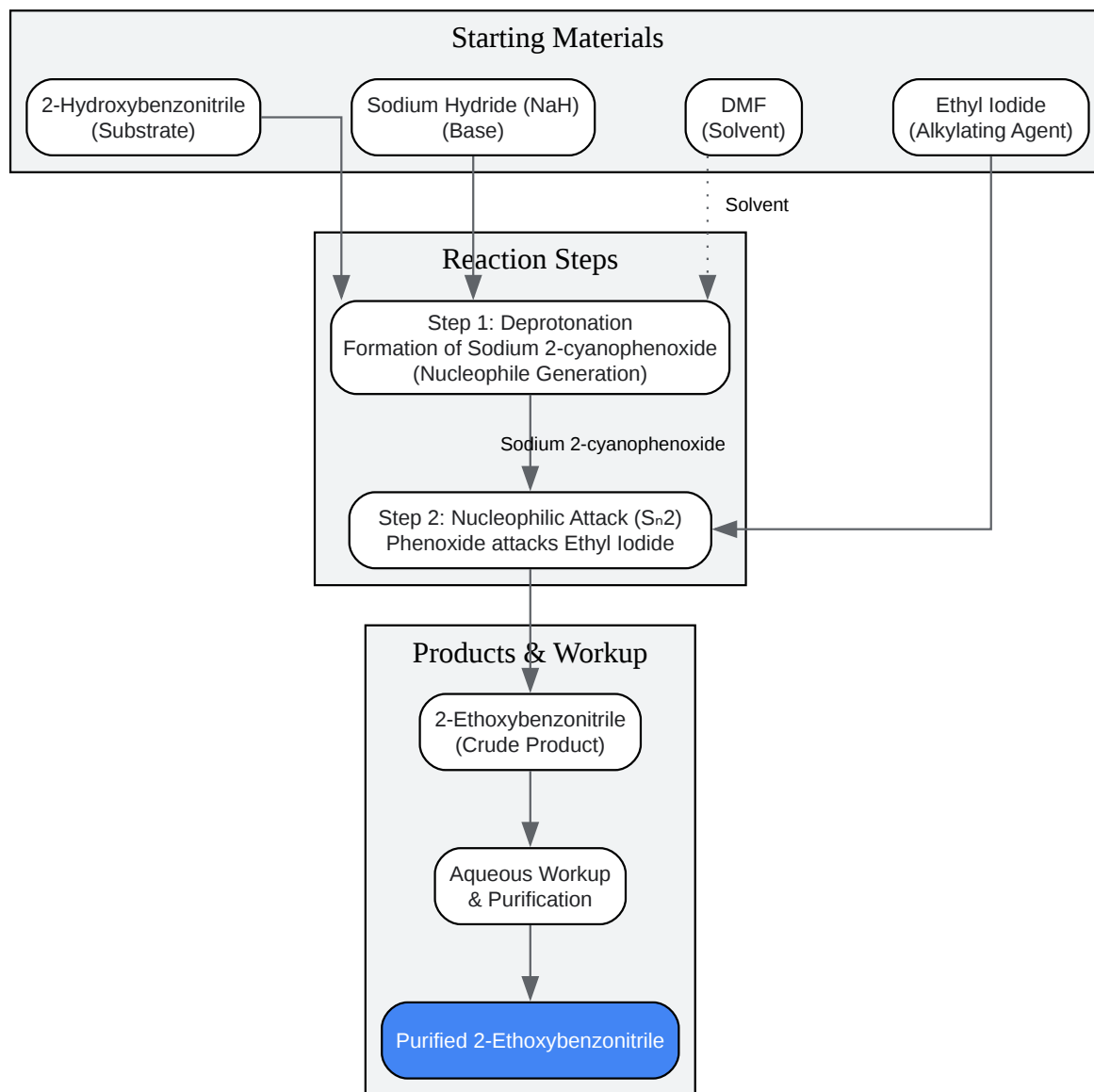
The core properties of **2-Ethoxybenzotrile** are summarized below, providing the foundational data required for its use in a laboratory setting.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[1]
Physical State	Solid or low melting solid/liquid	[3][4]
Appearance	Clear colorless to pale yellow	[3][4]
Melting Point	5 °C	[3][4]
Boiling Point	154 °C at 20 mmHg	[4]
Density	1.053 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.5322	
Flash Point	113 °C (235.4 °F) - closed cup	[3]
CAS Number	6609-57-0	

Synthesis Pathway: Williamson Ether Synthesis

While various methods can be conceptualized for the synthesis of **2-Ethoxybenzotrile**, a highly reliable and fundamentally sound approach is the Williamson ether synthesis.[2][5] This classic S_N2 reaction is ideal for forming the ether linkage by reacting the phenoxide of 2-hydroxybenzotrile (salicylonitrile) with an ethylating agent.[6][7]

The choice of 2-hydroxybenzotrile as the starting material is strategic; it is a commercially available bifunctional compound, and its phenolic proton is readily abstracted by a suitable base to form a potent nucleophile.[8][9]



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Fig 1: Williamson Ether Synthesis Workflow for **2-Ethoxybenzotrile**.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-hydroxybenzointrile (1.0 eq).
- Solvation: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the cation of the base while leaving the alkoxide nucleophile highly reactive, thus promoting the S_N2 pathway.^[10]
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq), a strong non-nucleophilic base, portion-wise. The use of NaH ensures irreversible deprotonation of the phenolic hydroxyl group to form the sodium 2-cyanophenoxide, with the only byproduct being benign hydrogen gas.^[11] Allow the mixture to stir at 0 °C for 30 minutes.
- Alkylation: Add ethyl iodide (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Ethyl iodide is an excellent electrophile for S_N2 reactions as it is a primary alkyl halide with a good leaving group (I⁻), minimizing the competing E2 elimination reaction.^{[5][7]}
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield pure **2-Ethoxybenzointrile**.

Spectroscopic Validation

Confirmation of the molecular structure and purity of the synthesized **2-Ethoxybenzointrile** is achieved through standard spectroscopic techniques. The data presented below serve as a benchmark for validating the identity of the compound.^[1]

Spectroscopy	Key Data and Interpretation
FTIR	~2220-2230 cm^{-1} : Sharp, strong absorption characteristic of the $\text{C}\equiv\text{N}$ (nitrile) stretch. ~1250 cm^{-1} & ~1040 cm^{-1} : Strong absorptions corresponding to the asymmetric and symmetric C-O-C (aryl ether) stretching, respectively.
^1H NMR	~7.5-7.6 ppm (m, 2H): Aromatic protons ortho and para to the nitrile group. ~6.9-7.0 ppm (m, 2H): Aromatic protons ortho and para to the ethoxy group. ~4.1 ppm (q, 2H): Methylene protons ($-\text{OCH}_2$) of the ethoxy group, quartet due to coupling with methyl protons. ~1.4 ppm (t, 3H): Methyl protons ($-\text{CH}_3$) of the ethoxy group, triplet due to coupling with methylene protons.
^{13}C NMR	~160 ppm: Aromatic carbon attached to the oxygen (C-OEt). ~134-135 ppm: Aromatic carbons ortho and para to the nitrile. ~120-121 ppm: Aromatic carbon para to the ethoxy group. ~117 ppm: Nitrile carbon ($-\text{C}\equiv\text{N}$). ~112-113 ppm: Aromatic carbons ortho to the ethoxy group and the carbon bearing the nitrile. ~64 ppm: Methylene carbon ($-\text{OCH}_2$) of the ethoxy group. ~15 ppm: Methyl carbon ($-\text{CH}_3$) of the ethoxy group.
Mass Spec (GC-MS)	m/z 147: Molecular ion peak $[\text{M}]^+$. m/z 119: Major fragment corresponding to the loss of the ethyl group ($[\text{M}-\text{C}_2\text{H}_5]^+$).

Note: Specific chemical shifts (ppm) are approximate and can vary based on the solvent and instrument used.[\[12\]](#)[\[13\]](#)

Applications in Research and Drug Development

Benzonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry due to their unique physicochemical properties.[14] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[14] **2-Ethoxybenzonitrile** serves as a key intermediate in the synthesis of more complex, pharmacologically active molecules.

A prominent example is its use in the synthesis of Vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor.[4] In this multi-step synthesis, **2-Ethoxybenzonitrile** is a foundational building block used to construct the core heterocyclic system of the final drug product.[15]

*Fig 2: Role of **2-Ethoxybenzonitrile** as a key starting material in a multi-step pharmaceutical synthesis.*

The versatility of the benzonitrile moiety extends to other therapeutic areas, with derivatives showing potential as anticancer, antiviral, and antimicrobial agents.[14][16] The ability to functionalize the aromatic ring and transform the nitrile and ethoxy groups allows for the creation of diverse chemical libraries for drug discovery programs.[17]

Safety and Handling

As with any laboratory chemical, proper handling of **2-Ethoxybenzonitrile** is paramount for ensuring personnel safety. This compound is classified as hazardous and requires appropriate precautions.[3]

Hazard Class	Pictogram	Signal Word	Hazard Statements (H-Codes)	Precautionary Statements (P-Codes)
Acute Toxicity (Oral, Dermal, Inhalation)	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation	GHS07	Warning	H315: Causes skin irritation.	P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure)	GHS07	Warning	H335: May cause respiratory irritation.	P304+P340: IF INHALED: Remove person to fresh air and

keep comfortable
for breathing.

Source: Fisher Scientific Safety Data Sheet.[3]

Handling Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear safety glasses or goggles, nitrile gloves, and a lab coat. For handling larger quantities or when generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[3]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

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